molecular formula C8H12N4O4S2 B1305199 4-Nitro-5-piperazinothiophene-2-sulfonamide CAS No. 845266-27-5

4-Nitro-5-piperazinothiophene-2-sulfonamide

Cat. No. B1305199
CAS RN: 845266-27-5
M. Wt: 292.3 g/mol
InChI Key: HQYILIGGLRWEOU-UHFFFAOYSA-N
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Description

The compound 4-Nitro-5-piperazinothiophene-2-sulfonamide is a derivative of sulfonamide, a class of compounds known for their medicinal and agrochemical applications. Sulfonamides are typically synthesized by reacting amines with sulfonyl chlorides, which are derived from nitro compounds and thiols. The compound of interest incorporates a piperazine fragment, which is a feature that can be found in various pharmacological agents due to its ability to interact with biological targets such as carbonic anhydrases .

Synthesis Analysis

The synthesis of sulfonamide derivatives, such as this compound, involves the incorporation of a piperazine moiety. A novel strategy for synthesizing sulfonamides directly couples nitro compounds with thiols in an atom- and redox-economical process. This method bypasses the need for pre-synthesized sulfonyl chlorides and proceeds via photoexcitation of nitroarenes, which then transfer oxygen atoms to the thiol unit .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex and is often determined using X-ray crystallography. For instance, the related compound 4-Phenyl-piperazine-1-sulfonamide crystallizes in a monoclinic system and features layers of polar regions that contain the sulfonamide function. These layers are linked by hydrogen bonds and are interspersed with hydrophobic regions that exhibit π-π stacking interactions. Although the exact structure of this compound is not provided, it is likely to exhibit similar structural characteristics due to the presence of the piperazine and sulfonamide groups .

Chemical Reactions Analysis

Sulfonamide derivatives, including this compound, can participate in various chemical reactions due to their functional groups. The nitro group in particular is a versatile moiety that can undergo reduction to an amine, participate in nucleophilic aromatic substitution, or be involved in oxygen atom transfer reactions. The sulfonamide group can also engage in hydrogen bonding, which is crucial for its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of polar sulfonamide functions and hydrophobic regions within the compound can affect its solubility, melting point, and interactions with other molecules. The crystalline structure, as determined by X-ray crystallography, can provide insights into the compound's stability and reactivity. For example, the related compound 4-Phenyl-piperazine-1-sulfonamide's crystal structure reveals a balance between polar and hydrophobic interactions, which could be indicative of the properties of this compound as well .

Scientific Research Applications

Environmental Impact and Transformation

  • Abiotic Transformation in Water Cycles : The study by Nödler et al. (2012) investigates the transformation products of sulfamethoxazole (SMX), a sulfonamide drug, under denitrifying conditions. The research highlights the formation and retransformation potential of 4-nitro-sulfonamide compounds, emphasizing their significance in environmental studies, especially in water cycles and wastewater treatment processes. The findings are crucial for understanding the behavior of such compounds during environmental processes like bank filtration and artificial recharge (Nödler et al., 2012).

Biomedical Applications and Mechanistic Insights

  • Pro-apoptotic Effects in Cancer Cells : The study by Cumaoğlu et al. (2015) demonstrates the synthesis of sulfonamide derivatives with pro-apoptotic effects on cancer cells. These compounds, including a 4-nitrobenzene sulfonamide derivative, induce apoptosis in cancer cells by activating certain apoptotic genes and pathways, offering insights into potential cancer therapies (Cumaoğlu et al., 2015).

Chemical Synthesis and Methodology

  • Synthesis of N-aryl Sulfonamides : The review by Xia et al. (2021) provides a comprehensive overview of methods to synthesize N-aryl sulfonamides from nitroarenes. Given that sulfonamides are prevalent in several drugs, this review is a valuable resource for understanding the synthesis routes of sulfonamide derivatives, including those with a 4-nitro group (Xia et al., 2021).
  • Synthesis of Sulfonamide Derivatives : Khan et al. (2019) report the synthesis of sulfonamide derivatives with significant biological activities. The study provides insights into the synthesis and potential applications of 4-nitro-sulfonamide derivatives in fields such as antibacterial, antifungal, and anthelmintic treatments, as well as in fingerprint detection technologies (Khan et al., 2019).
  • Photodriven Synthesis of Sulfonamides : The research by Bao et al. (2022) introduces a novel, atom-economical strategy for synthesizing sulfonamides directly from nitro compounds and thiols, facilitated by photoexcitation. This method offers an efficient route for creating 4-nitro-sulfonamide derivatives and highlights the importance of understanding the reaction mechanisms for innovative synthesis approaches (Bao et al., 2022).

properties

IUPAC Name

4-nitro-5-piperazin-1-ylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4S2/c9-18(15,16)7-5-6(12(13)14)8(17-7)11-3-1-10-2-4-11/h5,10H,1-4H2,(H2,9,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYILIGGLRWEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(S2)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384922
Record name 4-nitro-5-piperazinothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845266-27-5
Record name 4-Nitro-5-(1-piperazinyl)-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845266-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitro-5-piperazinothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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